molecular formula C17H17N5O2 B11516190 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 361367-40-0

5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11516190
CAS No.: 361367-40-0
M. Wt: 323.35 g/mol
InChI Key: SJFZNJOAXAINKP-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a benzyl group at the 1-position and a 2-methoxyphenyl carboxamide substituent at the 4-position. The 5-amino-1,2,3-triazole-4-carboxamide scaffold is recognized for its versatility in drug discovery, with applications ranging from antimicrobial agents to anticancer therapeutics .

Properties

CAS No.

361367-40-0

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

5-amino-1-benzyl-N-(2-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-14-10-6-5-9-13(14)19-17(23)15-16(18)22(21-20-15)11-12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23)

InChI Key

SJFZNJOAXAINKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is widely employed for its regioselectivity, producing 1,4-disubstituted triazoles. For 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, the reaction involves a benzyl azide and a propiolamide derivative. Key conditions include:

  • Catalyst : Copper(I) iodide (1–5 mol%)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 60–80°C for 12–24 hours

  • Yield : 65–78%.

The propiolamide precursor is synthesized by coupling 2-methoxyphenylamine with propiolic acid derivatives. The amino group at position 5 is introduced via post-cyclization amination or by using pre-functionalized building blocks.

Ruthenium-Catalyzed Cycloaddition

Ruthenium catalysts enable access to 1,5-disubstituted triazoles, offering complementary regioselectivity. A study demonstrated the use of ruthenium(II) complexes to cyclize N-Boc-ynamides with aryl azides, yielding protected triazole intermediates. After deprotection, the free amino group is functionalized:

  • Catalyst : [Cp*RuCl(cod)] (cod = 1,5-cyclooctadiene)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature

  • Yield : 70–85%.

This method avoids Dimroth rearrangement, a common side reaction in triazole chemistry, ensuring higher purity.

Functionalization of the Triazole Core

Post-cyclization modifications are critical for introducing the benzyl and methoxyphenyl groups.

Benzylation at N1

Benzyl groups are introduced via nucleophilic substitution or alkylation:

  • Reagent : Benzyl bromide or chloride

  • Base : Potassium carbonate or triethylamine

  • Solvent : DMF or dichloromethane

  • Temperature : 40–60°C

  • Yield : 80–90%.

Optimization studies show that bulky bases minimize O-benzylation byproducts.

Methoxyphenyl Carboxamide Installation

The 2-methoxyphenyl carboxamide is introduced through amide coupling:

  • Reagent : 2-Methoxyphenylamine

  • Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Solvent : DMF or acetonitrile

  • Temperature : 0–25°C

  • Yield : 75–88%.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enhance heat management and reduce reaction times:

  • Residence Time : 10–15 minutes

  • Catalyst Loading : 0.5 mol% CuI

  • Purity : >98% by HPLC.

Automated systems enable real-time monitoring of intermediates, reducing purification steps.

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)Key Advantage
CuAACCuI60–8065–7895–97High regioselectivity
Ru-catalyzed[Cp*RuCl(cod)]2570–8598–99Avoids Dimroth rearrangement
Continuous FlowCuI7080–8598Scalable, reduced reaction time

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimroth Rearrangement : Occurs under basic conditions, converting 5-amino-1,2,3-triazoles to 1-amino derivatives. Mitigated by using non-basic conditions or ruthenium catalysts.

  • O-Benzylation : Addressed by employing bulky bases like DIPEA (N,N-Diisopropylethylamine).

Purification

Chromatography-free purification is achieved via crystallization from ethanol/water mixtures, yielding >95% pure product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves multi-step organic reactions that typically include the formation of the triazole ring followed by amide coupling. The structural characteristics of this compound, including its molecular formula C13H15N5OC_{13}H_{15}N_{5}O, suggest a complex arrangement conducive to various interactions within biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. For example, derivatives of triazole compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In particular, compounds with similar structures have demonstrated significant growth inhibition percentages (PGIs) against multiple cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that similar triazole derivatives can inhibit the growth of certain bacteria and fungi. This makes them candidates for further development as antimicrobial agents in clinical settings .

Inhibition of Enzymatic Activity

The ability to inhibit specific enzymes is another critical application area. Triazole compounds can act as inhibitors for enzymes involved in cancer progression and microbial resistance mechanisms. This characteristic is particularly valuable in drug design aimed at overcoming resistance in pathogenic organisms .

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of a series of triazole derivatives similar to 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The results showed that these compounds exhibited IC50 values below 100 μM against human cancer cell lines such as HCT-116 and MCF-7. The most potent derivatives induced significant apoptotic activity, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of triazole-based compounds. It was found that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their applicability in developing new antibiotics .

Comprehensive Data Table

Application Area Details References
Anticancer Activity Significant cytotoxic effects against various cancer cell lines; apoptosis induction observed.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development.
Enzyme Inhibition Inhibitory effects on enzymes related to cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Key Observations:

  • Methoxy Position : The ortho-methoxy group in the target compound may sterically hinder interactions compared to the para-methoxy analog .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability and target affinity via strong electron-withdrawing effects.

Anticancer Activity:

  • 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated significant activity against CNS cancer cells (SNB-75: GP = -27.30%), attributed to fluorophenyl’s lipophilicity enhancing blood-brain barrier penetration .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide showed broad-spectrum anticancer activity, particularly against lung cancer NCI-H522 cells (GP = 68.09%) .

Antimicrobial Activity:

  • The benzyl and halogenated derivatives (e.g., ) are hypothesized to disrupt bacterial SOS response pathways, similar to compounds reported by Selwood et al. .

Biological Activity

5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H17N5O2
  • Molar Mass : 323.35 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • Melting Point : 180-182 °C
  • pKa : 10.31 (predicted)
  • CAS Number : 361367-40-0

The biological activity of triazole derivatives often involves their ability to inhibit specific enzymes or interact with biological targets. The 5-amino group in this compound may enhance its interaction with various receptors or enzymes, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various pathogens, including bacteria and fungi.

Case Study: Antimalarial Activity

A study evaluated the antimalarial potential of related triazole derivatives against Plasmodium falciparum, revealing that certain compounds exhibited low cytotoxicity and effective inhibition of parasitemia in vivo. Specifically, one derivative showed an IC50 value of 0.8 μM, indicating potent antimalarial activity . This suggests that modifications to the triazole structure can lead to enhanced biological efficacy.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide against various mammalian cell lines. Results indicated a favorable selectivity index (SI), which is crucial for potential therapeutic applications. For example, compounds derived from similar frameworks displayed SI values ranging from 6.8 to 494.8 against HepG2 and Vero cells .

Structure-Activity Relationship (SAR)

The structural modifications of the benzyl and methoxyphenyl groups significantly influence the biological activity of triazole derivatives. For instance, varying substituents on the benzyl moiety can enhance binding affinity and selectivity towards specific targets. A comparative analysis of different derivatives highlighted that para-substituted groups often yield higher potency due to improved interactions within hydrophobic binding pockets .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against P. falciparum with IC50 = 0.8 μM
CytotoxicityLow cytotoxicity with SI > 6
Enzyme InhibitionPotential inhibitor of topoisomerase-I

Q & A

Basic: What are the standard synthetic protocols for preparing 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The compound is typically synthesized via azide-alkyne cycloaddition (Huisgen reaction), a cornerstone of triazole chemistry. A general protocol involves:

Precursor Preparation : Reacting substituted benzyl azides with terminal alkynes (e.g., propiolamide derivatives) under copper(I)-catalyzed conditions .

Functionalization : Post-cycloaddition modifications, such as benzylation or methoxyphenyl substitution, are performed via nucleophilic substitution or coupling reactions .

Purification : Column chromatography or recrystallization ensures purity. Structural validation requires NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic techniques are critical for structural characterization of this triazole derivative?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl protons at δ 5.3–5.5 ppm; methoxyphenyl signals at δ 3.8 ppm) .
  • X-ray Diffraction : Resolves crystal packing and confirms the triazole ring geometry and hydrogen-bonding interactions (e.g., carboxamide NH···O motifs) .
  • FT-IR : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:
Contradictions often arise from experimental variables:

Solubility Optimization : Low aqueous solubility (common in triazoles) affects bioavailability. Use co-solvents (DMSO/PEG) or nanoformulation to enhance dissolution .

Structural Analog Screening : Compare activity across derivatives (e.g., replacing the 2-methoxyphenyl group with fluorophenyl or bromophenyl moieties) to isolate pharmacophore contributions .

Target-Specific Assays : Employ enzyme inhibition assays (e.g., HDAC or kinase profiling) instead of broad cytotoxicity screens to clarify mechanistic pathways .

Advanced: What strategies are recommended for optimizing this compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents to balance lipophilicity (e.g., introducing hydrophilic groups like hydroxyls) and reduce metabolic instability .
  • Prodrug Design : Mask the carboxamide group as an ester or amide pro-moiety to enhance membrane permeability .
  • In Silico Modeling : Use tools like COMSOL or molecular docking to predict ADMET profiles and prioritize derivatives for synthesis .

Basic: What are the key chemical reactivity patterns of this triazole-carboxamide scaffold?

Methodological Answer:

  • Electrophilic Substitution : The triazole ring undergoes substitution at the 5-position (e.g., halogenation or nitration) .
  • Reductive Modifications : Carboxamide reduction (e.g., LiAlH₄) yields amine derivatives, useful for further functionalization .
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl group diversification at the benzyl or methoxyphenyl positions .

Advanced: How can computational methods enhance the design of triazole-carboxamide analogs with improved selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., with HDAC8 or EGFR kinases) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .
  • Quantum Mechanical (QM) Calculations : Predict regioselectivity in triazole reactions (e.g., Fukui indices for electrophilic attack sites) .
  • Machine Learning : Train models on bioactivity datasets to prioritize analogs with optimal LogP and polar surface area values .

Basic: What are the limitations of in vitro assays for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Solvent Artifacts : DMSO (common solvent) may alter protein folding or induce false-positive/negative results. Limit concentrations to <0.1% .
  • Cell Line Variability : Use ≥3 cell lines (e.g., HepG2, MCF-7, and primary cells) to account for genetic heterogeneity .
  • Metabolic Stability : Supplement assays with liver microsomes to assess CYP450-mediated degradation .

Advanced: How can researchers address challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Flow Chemistry : Improve yield and safety for exothermic steps (e.g., azide formation) via continuous flow reactors .
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and impurities .

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